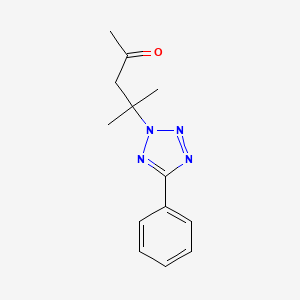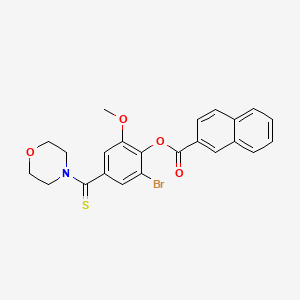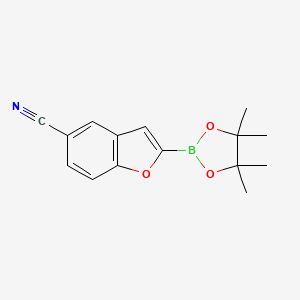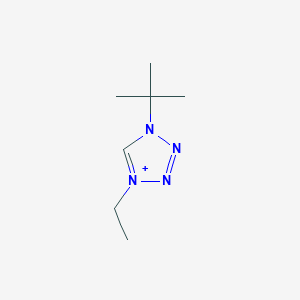
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium is a tetrazole derivative, a class of compounds known for their unique chemical properties and applications in various fields. Tetrazoles are heterocyclic compounds containing a five-membered ring with four nitrogen atoms and one carbon atom. The presence of the tert-butyl and ethyl groups in this compound enhances its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 4-tert-butyl-1-ethyl-1H-tetrazol-4-ium, typically involves the reaction of nitriles with sodium azide. This reaction can be catalyzed by various metal salts, such as zinc chloride, in solvents like isopropanol or n-propanol . The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and yields high-purity tetrazole derivatives.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Microwave-assisted synthesis is another method used to accelerate the reaction and improve the overall yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or other nitrogen-containing heterocycles .
Applications De Recherche Scientifique
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-tert-butyl-1-ethyl-1H-tetrazol-4-ium involves its interaction with various molecular targets and pathways. The tetrazole ring can mimic carboxylic acid functional groups, allowing it to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects . The compound’s stability and resistance to metabolic degradation make it a valuable tool in drug development and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar chemical properties but lacking the tert-butyl and ethyl groups.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, offering different reactivity and applications.
Uniqueness
4-tert-butyl-1-ethyl-1H-tetrazol-4-ium stands out due to its unique combination of tert-butyl and ethyl groups, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile compounds .
Propriétés
Formule moléculaire |
C7H15N4+ |
|---|---|
Poids moléculaire |
155.22 g/mol |
Nom IUPAC |
1-tert-butyl-4-ethyltetrazol-4-ium |
InChI |
InChI=1S/C7H15N4/c1-5-10-6-11(9-8-10)7(2,3)4/h6H,5H2,1-4H3/q+1 |
Clé InChI |
BBMMLYNHMFGLCB-UHFFFAOYSA-N |
SMILES canonique |
CC[N+]1=CN(N=N1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-dimethoxybenzoyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12500290.png)
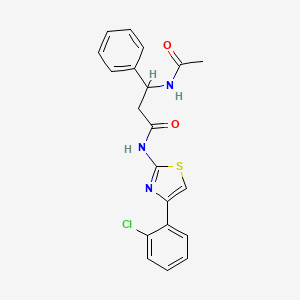
![Ethyl 3-{[(5-bromofuran-2-yl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12500310.png)
![2-Chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12500314.png)
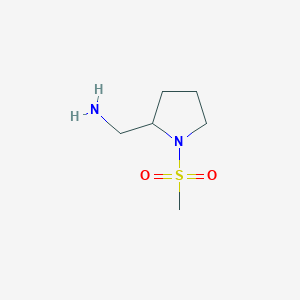
![1-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500322.png)
![5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),13-pentaene-15-thione](/img/structure/B12500325.png)
![N,N'-{oxybis[ethane-2,1-diyloxy(5-chlorobenzene-2,1-diyl)]}bis(4-methylbenzenesulfonamide)](/img/structure/B12500327.png)
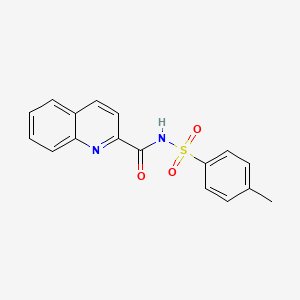
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12500349.png)

